molecular formula C19H21N3OS B5520542 1-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

1-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

Cat. No.: B5520542
M. Wt: 339.5 g/mol
InChI Key: MOGOBQBJPFRVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea is a useful research compound. Its molecular formula is C19H21N3OS and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-ethoxyphenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea is 339.14053348 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethylene Thiourea (ETU) and Genotoxicity

Ethylene thiourea (ETU), a metabolite of ethylene bisdithiocarbamates (EBDCs), presents potential toxicological concerns due to its presence as a common contaminant and degradation product of certain pesticides. Research demonstrates ETU's capability to induce genotoxic endpoints, including gene mutations and structural chromosomal alterations, across various tests. Despite its weak genotoxic activity, ETU's ability to produce genotoxic effects necessitates careful assessment of its concentrations and doses used in studies to adequately evaluate its activity. The findings suggest a need for further investigation into ETU's potential heritable effects through adequately conducted in vivo assays (Dearfield, 1994).

Thioureas in Environmental and Biological Sensing

Thioureas and their derivatives exhibit significant biological and non-biological applications, notably as chemosensors for detecting environmental pollutants. These compounds' unique properties, including their ability to establish inter- and intramolecular hydrogen bonding, render them effective in the sensitive and selective detection of various anions and neutral analytes. This sensitivity is pivotal for monitoring biological, environmental, and agricultural samples, highlighting the role of thiourea-based chemosensors in future organic sensor design (Al-Saidi & Khan, 2022).

Alkylphenol Ethoxylates (APEs) and Environmental Concerns

Alkylphenol ethoxylates (APEs), utilized as surfactants, degrade into more persistent compounds like nonylphenol (NP), raising concerns over their endocrine-disrupting potential. These metabolites, due to their physicochemical properties, are likely to partition into sediments, posing risks to wildlife and potentially humans. Studies from various global regions have reported significant levels of APE metabolites in environmental compartments, underlining the need for continued monitoring and evaluation of their impact on endocrine function (Ying, Williams, & Kookana, 2002).

Medicinal and Coordination Chemistry of Thiourea Derivatives

Thiourea derivatives play a critical role in pharmaceutical chemistry and coordination chemistry with metals such as Cu, Ag, and Au. These derivatives, through suitable metal ion coordination, exhibit improved biological activities. Their utility as chemosensors in detecting anions and cations in environmental and biological samples further demonstrates their versatility in analytical chemistry. This review underscores the potential of thiourea derivatives in advancing pharmaceutical chemistry and environmental sensing applications (Khan et al., 2020).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-2-23-16-9-7-15(8-10-16)22-19(24)20-12-11-14-13-21-18-6-4-3-5-17(14)18/h3-10,13,21H,2,11-12H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGOBQBJPFRVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.